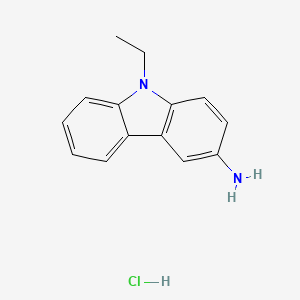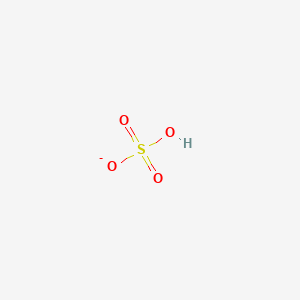
Monofucosyllacto-n-hexaose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monofucosyllacto-n-hexaose is a fucosylated, non-sialylated human milk oligosaccharide. It is composed of a Galβ1-3GlcNAc core (type 1 core) and is known for its role in infant nutrition and development. This compound is a part of the complex carbohydrate structures found in human milk, which are crucial for the growth and development of infants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Monofucosyllacto-n-hexaose can be synthesized through enzymatic glycosylation processes. The synthesis involves the use of specific glycosyltransferases that facilitate the addition of fucose to the lacto-n-hexaose backbone. The reaction conditions typically include controlled pH, temperature, and the presence of necessary cofactors to ensure the efficiency of the enzymatic reactions .
Industrial Production Methods: Industrial production of this compound involves biotechnological approaches using microbial fermentation. Genetically engineered bacteria or yeast strains are employed to produce the oligosaccharide in large quantities. The fermentation process is optimized for high yield and purity, followed by purification steps such as chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Monofucosyllacto-n-hexaose undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups, often using oxidizing agents like periodate.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups, typically using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Periodate in aqueous solution.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Monofucosyllacto-n-hexaose has several scientific research applications:
Mechanism of Action
Monofucosyllacto-n-hexaose exerts its effects primarily through its interaction with gut microbiota. It serves as a prebiotic, promoting the growth of beneficial bacteria such as Bifidobacteria. These bacteria, in turn, produce short-chain fatty acids that contribute to gut health and immune function. The molecular targets include specific receptors on the surface of gut bacteria that recognize and metabolize the oligosaccharide .
Comparison with Similar Compounds
Lacto-n-tetraose: Another human milk oligosaccharide with a similar core structure but lacking fucosylation.
Lacto-n-neotetraose: Similar to lacto-n-tetraose but with a different glycosidic linkage.
2’-Fucosyllactose: A fucosylated oligosaccharide but with a different core structure.
Uniqueness: Monofucosyllacto-n-hexaose is unique due to its specific fucosylation pattern and its role in promoting the growth of beneficial gut bacteria. Its structure allows it to interact with specific bacterial receptors, making it particularly effective as a prebiotic .
Properties
CAS No. |
96656-34-7 |
|---|---|
Molecular Formula |
C46H78N2O35 |
Molecular Weight |
1219.1 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R,5S,6R)-3-acetamido-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,5-dihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C46H78N2O35/c1-11-23(59)29(65)32(68)43(73-11)82-39-22(48-13(3)56)41(77-19(9-54)37(39)80-44-33(69)30(66)25(61)16(6-51)75-44)72-10-20-28(64)40(35(71)46(78-20)79-36(15(58)5-50)24(60)14(57)4-49)83-42-21(47-12(2)55)38(27(63)18(8-53)74-42)81-45-34(70)31(67)26(62)17(7-52)76-45/h4,11,14-46,50-54,57-71H,5-10H2,1-3H3,(H,47,55)(H,48,56)/t11-,14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25-,26-,27+,28-,29+,30-,31-,32-,33+,34+,35+,36+,37+,38+,39+,40-,41+,42-,43-,44-,45-,46-/m0/s1 |
InChI Key |
FTLGNHHXLNTXFF-DSLAEONQSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(CC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OOC4C(C(C(C(O4)OC(C(CO)O)C(C(C=O)O)O)O)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)NC(=O)C)O)NC(=O)C)O)O)O |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CO)OC[C@@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)NC(=O)C)O)NC(=O)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OCC4C(C(C(C(O4)OC(C(CO)O)C(C(C=O)O)O)O)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)NC(=O)C)O)NC(=O)C)O)O)O |
Key on ui other cas no. |
96656-34-7 |
physical_description |
Solid |
Synonyms |
monofuco-lacto-N-hexaose |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



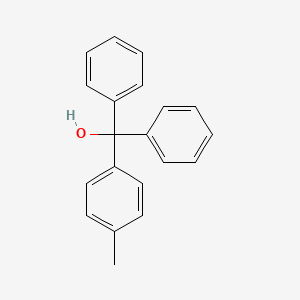
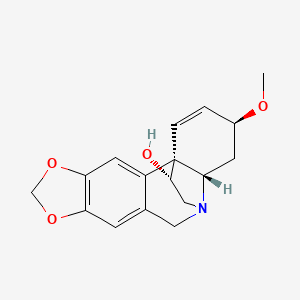

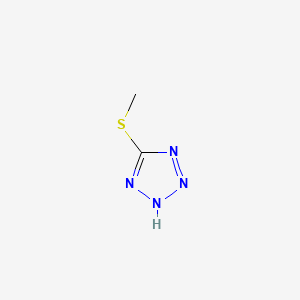
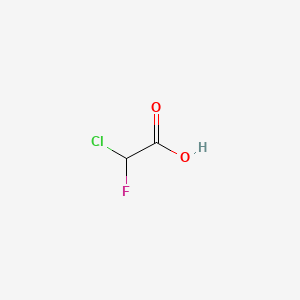

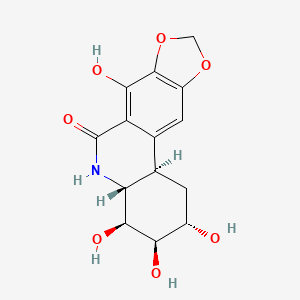

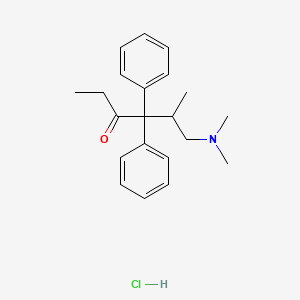
![7-[(1S,4R,5S,6R)-5-[(3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B1211343.png)
